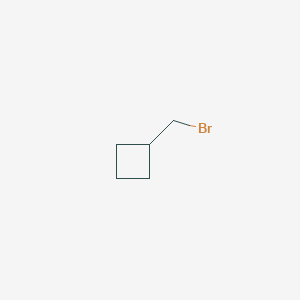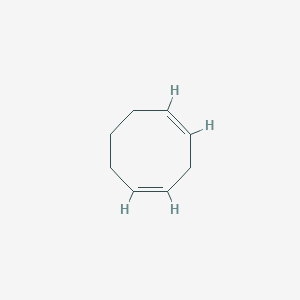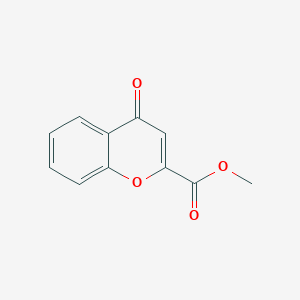
5-Chlorobenzofuroxan
概要
説明
作用機序
Target of Action
The primary targets of 5-Chlorobenzofuroxan are mammalian single-electron transferring NADPH:cytochrome P-450 reductase (P-450R) and two-electron (hydride) transferring Nad (p)h quinone oxidoreductase (NQO1) . These enzymes play a crucial role in the reduction of various compounds, including this compound .
Mode of Action
This compound interacts with its targets, P-450R and NQO1, through a process of reduction . The reduction of this compound by both P-450R and NQO1 is accompanied by O2 uptake . The reduction efficacy of this compound by NQO1 is generally higher than by single-electron transferring P-450R .
Biochemical Pathways
The reduction of this compound by P-450R and NQO1 enzymes affects the enzymatic reactivity of a series of benzo [1,2-c]1,2,5-oxadiazole N-oxides (benzofuroxans; BFXs) . The reductive conversion of benzofuroxan by both flavoenzymes yields the same reduction product of benzofuroxan, 2,3-diaminophenazine, with the formation of o-benzoquinone dioxime as a putative primary reductive intermediate .
Pharmacokinetics
The compound’s interaction with p-450r and nqo1 enzymes suggests that it undergoes metabolic transformations in the body .
Result of Action
The result of the action of this compound involves the formation of 2,3-diaminophenazine as a reduction product of benzofuroxan . This process is accompanied by the formation of o-benzoquinone dioxime as a putative primary reductive intermediate .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobenzofuroxan typically involves the reaction of 5-chloro-2-fluoronitrobenzene with suitable reagents . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
化学反応の分析
Types of Reactions
5-Chlorobenzofuroxan undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzofurazan oxides, while reduction can yield amines .
科学的研究の応用
5-Chlorobenzofuroxan has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
5-Chlorobenzofurazan 3-oxide: Similar in structure but differs in the position of the oxide group.
5-Chlorobenzofuroxan: Another name for this compound.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorine and oxide groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
特性
IUPAC Name |
5-chloro-1-oxido-2,1,3-benzoxadiazol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2/c7-4-1-2-6-5(3-4)8-11-9(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPQXIQZZCNOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=[N+](ON=C2C=C1Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169621 | |
| Record name | 5-Chlorobenzofurazan 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17348-69-5 | |
| Record name | 5-Chlorobenzofurazan 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017348695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17348-69-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chlorobenzofurazan 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chlorine substituent in 5-Chlorobenzofuroxan affect its reactivity compared to unsubstituted benzofuroxan?
A1: Research indicates that this compound exhibits higher reactivity compared to unsubstituted benzofuroxan when reacting with 2-acetylthiophene to form quinoxaline-di-N-oxide derivatives. [] This increased reactivity is attributed to the electron-withdrawing nature of the chlorine substituent. The study employed Hammett equation analysis and found a positive linear relationship between the logarithm of the rate constant ratio (log k/k0) and the substituent constant (σ). This suggests that electron-withdrawing substituents, like chlorine, enhance the reaction rate. Specifically, the rate constant for this compound was determined to be 4.24 x 10^-3 min^-1, compared to 3.32 x 10^-3 min^-1 for the unsubstituted benzofuroxan. []
Q2: What is the impact of incorporating a chlorine atom at the 5-position on the N-O bond strength in benzofurazan-1-oxide?
A2: Research using static-bomb and rotating-bomb calorimetry determined the dissociation enthalpy (Dm) of the N-O bond in this compound to be 244.1 ± 3.5 kJ/mol. [] While this value is slightly lower than the weighted average Dm of the N-O bond in other benzofurazan-1-oxide derivatives (249.9 ± 0.6 kJ/mol), it still suggests a strong N-O bond. Further research is needed to fully elucidate the electronic effects of the chlorine substituent on the N-O bond strength in this specific compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















